![molecular formula C14H29ClN4O4 B14010334 Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride is a chemical compound with the molecular formula C14H29ClN4O4 and a molecular weight of 352.86 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety linked to a 3-aminopropyl group and bis(1,1-dimethylethyl) ester groups. It is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride involves several steps. One common synthetic route includes the reaction of 3-aminopropylamine with a suitable carbonyl compound to form the intermediate [(3-aminopropyl)carbonimidoyl] compound. This intermediate is then reacted with bis(1,1-dimethylethyl) ester groups under controlled conditions to yield the final product . Industrial production methods often involve bulk synthesis and custom synthesis services to meet specific research and application needs .
Chemical Reactions Analysis
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can lead to changes in cellular processes .
Comparison with Similar Compounds
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride can be compared with other similar compounds such as:
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester: Similar structure but without the monohydrochloride group.
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, dihydrochloride: Contains two hydrochloride groups instead of one.
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrobromide: Contains a hydrobromide group instead of a hydrochloride group.
Properties
Molecular Formula |
C14H29ClN4O4 |
|---|---|
Molecular Weight |
352.86 g/mol |
IUPAC Name |
tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H28N4O4.ClH/c1-13(2,3)21-11(19)17-10(16-9-7-8-15)18-12(20)22-14(4,5)6;/h7-9,15H2,1-6H3,(H2,16,17,18,19,20);1H |
InChI Key |
IWVNQGYMGSGWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


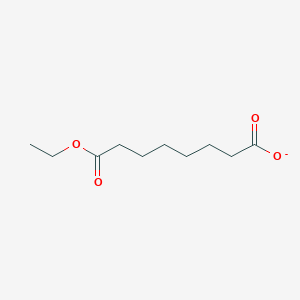

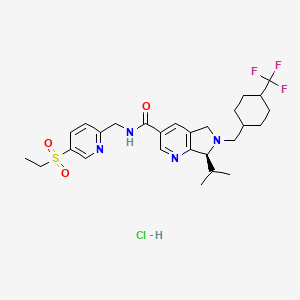
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)
![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
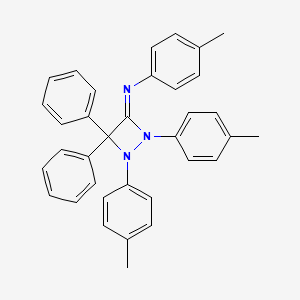
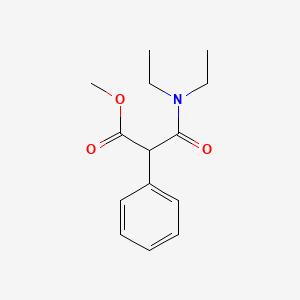
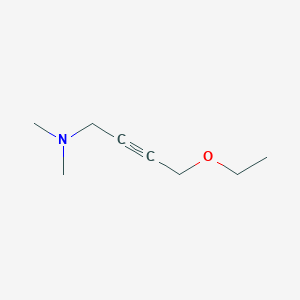

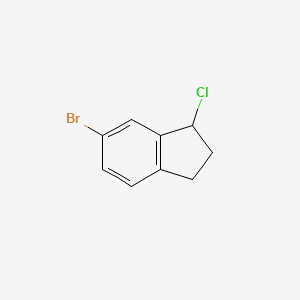
![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)

![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)

